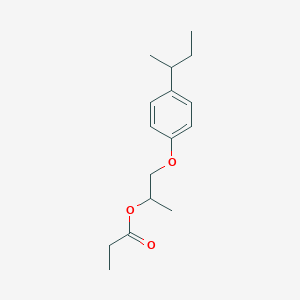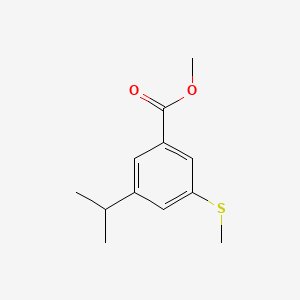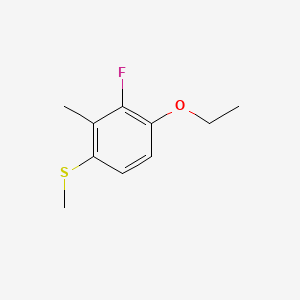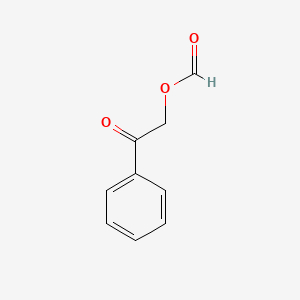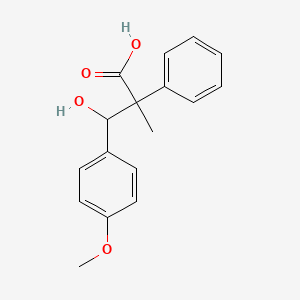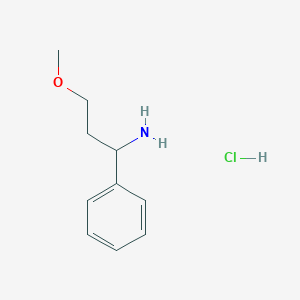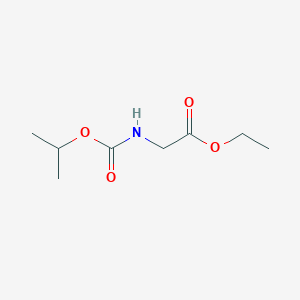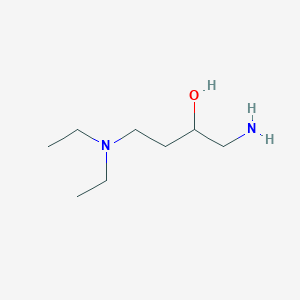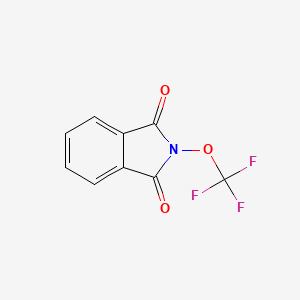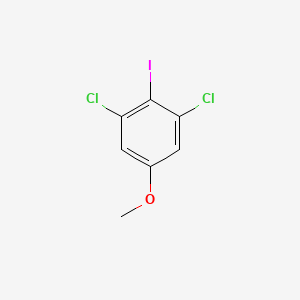
1,3-Dchloro-2-iodo-5-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dchloro-2-iodo-5-methoxybenzene is an organic compound with the molecular formula C7H5Cl2IO It is a derivative of benzene, characterized by the presence of two chlorine atoms, one iodine atom, and one methoxy group attached to the benzene ring
Méthodes De Préparation
The synthesis of 1,3-Dchloro-2-iodo-5-methoxybenzene typically involves multi-step organic reactions. One common method includes the iodination of 1,3-dichloro-5-methoxybenzene using iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1,3-Dchloro-2-iodo-5-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution can replace the iodine atom with a different nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For instance, oxidation may lead to the formation of quinones, while reduction can yield dehalogenated products.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Applications De Recherche Scientifique
1,3-Dchloro-2-iodo-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects. Its derivatives may exhibit biological activity, making it a valuable compound in medicinal chemistry.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dchloro-2-iodo-5-methoxybenzene depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the chlorine and iodine atoms, as well as the electron-donating effect of the methoxy group. These effects can alter the compound’s reactivity and interaction with other molecules. In biological systems, its mechanism of action would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions .
Comparaison Avec Des Composés Similaires
1,3-Dchloro-2-iodo-5-methoxybenzene can be compared with other halogenated benzene derivatives, such as:
1,3-Dichloro-2-iodobenzene: Lacks the methoxy group, which can significantly alter its chemical properties and reactivity.
1,3-Dichloro-5-methoxybenzene: Lacks the iodine atom, affecting its suitability for certain reactions, such as coupling reactions.
1,3-Dibromo-2-iodo-5-methoxybenzene: Substitutes chlorine with bromine, which can influence its reactivity and the types of reactions it undergoes.
These comparisons highlight the unique combination of functional groups in this compound, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H5Cl2IO |
|---|---|
Poids moléculaire |
302.92 g/mol |
Nom IUPAC |
1,3-dichloro-2-iodo-5-methoxybenzene |
InChI |
InChI=1S/C7H5Cl2IO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |
Clé InChI |
XPUQATNYIHYTMS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)Cl)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


